5-Hexadecyl methotrexate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexadecyl methotrexate is an amphipathic analog of methotrexate.
Scientific Research Applications
Methotrexate's Role in Glucose Uptake and Lipid Oxidation
Methotrexate (MTX) is known for its anticancer and antirheumatic properties. It has been studied for its potential role in protecting against metabolic risk factors associated with type 2 diabetes. MTX is found to promote AMPK activation in skeletal muscle, enhancing glucose uptake and lipid oxidation. This suggests that co-therapy with AICAR and MTX could be a novel strategy for treating metabolic disorders (Pirkmajer et al., 2014).
Protective Effects Against Methotrexate Hepatotoxicity
Research has been conducted on the protective effects of boric acid against the hepatotoxic side effects of methotrexate. Studies involving rat models demonstrated that boric acid effectively mitigates the hepatotoxic impact of methotrexate, offering potential therapeutic strategies to manage its side effects (Neşelioğlu et al., 2021).
Methotrexate in Combination Therapies for Cancer
Research has explored the synergistic anticancer action of methotrexate in combination with other compounds. For example, combining methotrexate with 5-aminoimidazole-4-carboxamide riboside showed enhanced anticancer action against human breast cancer and hepatocellular carcinoma. These findings highlight the potential of methotrexate in combination treatments (Cheng et al., 2013).
Methotrexate in Skin Disease Treatments
Studies have also focused on developing skin methotrexate delivery systems, such as microemulsions and liquid crystalline systems, for treating skin diseases. These bioadhesive surfactant systems have been shown to be effective in controlled release of methotrexate for topical application (Cintra et al., 2016).
Methotrexate Conjugates for Targeted Drug Delivery
The development of methotrexate conjugates, like O,N-carboxymethyl chitosan–dipeptide-MTX conjugates, is a significant area of research. These conjugates are aimed at improving water solubility, reducing clearance rates, and enhancing target specificity of methotrexate, thereby potentially serving as effective drug delivery systems in cancer treatment (Li et al., 2014).
Properties
CAS No. |
88887-42-7 |
---|---|
Molecular Formula |
C36H54N8O5 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hexadecan-5-yloxy-5-oxopentanoic acid |
InChI |
InChI=1S/C36H54N8O5/c1-4-6-8-9-10-11-12-13-14-16-28(15-7-5-2)49-30(45)22-21-29(35(47)48)41-34(46)25-17-19-27(20-18-25)44(3)24-26-23-39-33-31(40-26)32(37)42-36(38)43-33/h17-20,23,28-29H,4-16,21-22,24H2,1-3H3,(H,41,46)(H,47,48)(H4,37,38,39,42,43)/t28?,29-/m0/s1 |
InChI Key |
BGDBSDZDCVBVBA-XIJSCUBXSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(CCCC)OC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-hexadecyl methotrexate hexadecyl-MTX N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glutamic acid 5-hexadecyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.